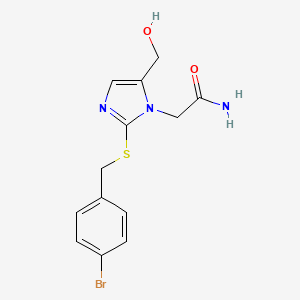

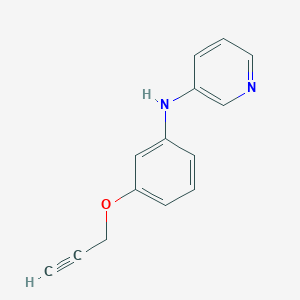

N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

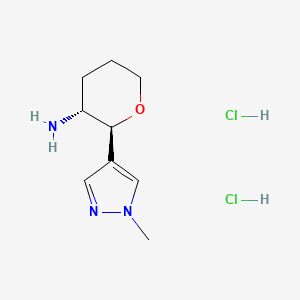

“N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine” is a chemical compound with the CAS Number: 2247849-82-5. It has a molecular weight of 224.26 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines has been used as an efficient, mild, new, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12N2O/c1-2-9-17-14-7-3-5-12(10-14)16-13-6-4-8-15-11-13/h1,3-8,10-11,16H,9H2 .Applications De Recherche Scientifique

Metal-Free Photoredox Catalysis

A significant application involves the use of metal-free photoredox strategies for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This approach is highlighted by its broad substrate scope, high chemoselectivity, and mild conditions, facilitating the diversification of complex molecular scaffolds. The process is scalable and offers an efficient route for synthesizing functionalized alkynes and (E)-alkenes from their respective sulfones (Ociepa, Turkowska, & Gryko, 2018).

Gold-Catalyzed Cycloadditions

Another research application involves employing pyridinium N-(heteroaryl)aminides as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in formal cycloaddition onto electron-rich alkynes under gold catalysis. This method provides convergent and regioselective access to imidazo-fused heteroaromatics, showcasing the technique's adaptability to significant structural variations around the reactants while tolerating sensitive functional groups (Garzón & Davies, 2014).

Oxidative C–H Functionalization

The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation strategy utilizing phenyliodine(III) bis(trifluoroacetate) exemplifies an innovative, metal-free approach to regioselective oxidative C–H functionalization. This method is characterized by its broad scope of substrates, short reaction times, and a straightforward product purification process, demonstrating its applicability in constructing complex heterocyclic frameworks (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).

Amide Bond Formation

The development of a mild method for amide bond formation using T3P and pyridine, suitable for low-epimerization coupling of racemization-prone acid substrates and amines, underscores the versatility of N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine in facilitating key steps in organic synthesis. This protocol is noted for its high yields, minimal epimerization, and practical benefits, including ease of reaction setup and product isolation, making it instrumental in synthesizing pharmacologically relevant compounds (Dunetz, Xiang, Baldwin, & Ringling, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-prop-2-ynoxyphenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-9-17-14-7-3-5-12(10-14)16-13-6-4-8-15-11-13/h1,3-8,10-11,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIHQSPEIYMBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)

![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)